molecular formula C12H17NO2 B6285613 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 784078-63-3

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6285613
CAS No.: 784078-63-3
M. Wt: 207.27 g/mol
InChI Key: KEYPMNRVHLLDQF-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indanone derivatives. Indanone derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of methoxy groups at the 5 and 6 positions, a methyl group on the nitrogen atom, and a dihydroindenamine core structure.

Preparation Methods

Chemical Reactions Analysis

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, indanone derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment. The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Properties

CAS No.

784078-63-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17NO2/c1-13-10-5-4-8-6-11(14-2)12(15-3)7-9(8)10/h6-7,10,13H,4-5H2,1-3H3

InChI Key

KEYPMNRVHLLDQF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=CC(=C(C=C12)OC)OC

Purity

95

Origin of Product

United States

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